Cas no 2138026-35-2 (1-cyclobutyl-3-cyclopentylpropane-1,3-dione)

1-cyclobutyl-3-cyclopentylpropane-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 1-cyclobutyl-3-cyclopentylpropane-1,3-dione
- EN300-1127624
- 2138026-35-2
-
- インチ: 1S/C12H18O2/c13-11(9-4-1-2-5-9)8-12(14)10-6-3-7-10/h9-10H,1-8H2
- InChIKey: HEJZULVMVQQWER-UHFFFAOYSA-N
- ほほえんだ: O=C(CC(C1CCCC1)=O)C1CCC1
計算された属性
- せいみつぶんしりょう: 194.130679813g/mol
- どういたいしつりょう: 194.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
1-cyclobutyl-3-cyclopentylpropane-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1127624-0.5g |
1-cyclobutyl-3-cyclopentylpropane-1,3-dione |
2138026-35-2 | 95% | 0.5g |
$671.0 | 2023-10-26 | |
Enamine | EN300-1127624-10.0g |
1-cyclobutyl-3-cyclopentylpropane-1,3-dione |
2138026-35-2 | 10g |
$4545.0 | 2023-05-24 | ||
Enamine | EN300-1127624-0.05g |
1-cyclobutyl-3-cyclopentylpropane-1,3-dione |
2138026-35-2 | 95% | 0.05g |
$587.0 | 2023-10-26 | |
Enamine | EN300-1127624-5g |
1-cyclobutyl-3-cyclopentylpropane-1,3-dione |
2138026-35-2 | 95% | 5g |
$2028.0 | 2023-10-26 | |
Enamine | EN300-1127624-1g |
1-cyclobutyl-3-cyclopentylpropane-1,3-dione |
2138026-35-2 | 95% | 1g |
$699.0 | 2023-10-26 | |
Enamine | EN300-1127624-0.25g |
1-cyclobutyl-3-cyclopentylpropane-1,3-dione |
2138026-35-2 | 95% | 0.25g |
$642.0 | 2023-10-26 | |
Enamine | EN300-1127624-2.5g |
1-cyclobutyl-3-cyclopentylpropane-1,3-dione |
2138026-35-2 | 95% | 2.5g |
$1370.0 | 2023-10-26 | |
Enamine | EN300-1127624-0.1g |
1-cyclobutyl-3-cyclopentylpropane-1,3-dione |
2138026-35-2 | 95% | 0.1g |
$615.0 | 2023-10-26 | |
Enamine | EN300-1127624-5.0g |
1-cyclobutyl-3-cyclopentylpropane-1,3-dione |
2138026-35-2 | 5g |
$3065.0 | 2023-05-24 | ||
Enamine | EN300-1127624-1.0g |
1-cyclobutyl-3-cyclopentylpropane-1,3-dione |
2138026-35-2 | 1g |
$1057.0 | 2023-05-24 |
1-cyclobutyl-3-cyclopentylpropane-1,3-dione 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
1-cyclobutyl-3-cyclopentylpropane-1,3-dioneに関する追加情報
Introduction to 1-cyclobutyl-3-cyclopentylpropane-1,3-dione (CAS No. 2138026-35-2)
1-cyclobutyl-3-cyclopentylpropane-1,3-dione, identified by the Chemical Abstracts Service Number (CAS No.) 2138026-35-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This dione derivative, featuring a unique structural motif combining cyclobutyl and cyclopentyl substituents, has garnered attention due to its potential applications in synthetic chemistry and as a building block for more complex molecules.
The molecular structure of 1-cyclobutyl-3-cyclopentylpropane-1,3-dione consists of a propane backbone with ketone groups at both ends, with one substituent being a cyclobutyl ring and the other a cyclopentyl ring. This arrangement imparts distinct electronic and steric properties to the molecule, making it a versatile intermediate in organic synthesis. The presence of both cycloalkyl groups enhances the compound's complexity and reactivity, opening up possibilities for diverse chemical transformations.
In recent years, there has been growing interest in exploring the pharmacological potential of such heterocyclic diones. These compounds are particularly attractive due to their ability to engage with biological targets in novel ways, often leading to the discovery of new therapeutic agents. The structural features of 1-cyclobutyl-3-cyclopentylpropane-1,3-dione make it a promising candidate for further investigation in drug discovery programs.
One of the most compelling aspects of this compound is its utility as a precursor in the synthesis of more intricate molecules. The dione functional group is known for its reactivity in various chemical reactions, including condensation reactions, Michael additions, and cyclizations. These reactions are fundamental in constructing complex scaffolds that mimic natural products or designed molecules with specific biological activities. Researchers have leveraged these properties to develop novel synthetic routes that could be applied in industrial settings or academic research.
The cyclobutyl and cyclopentyl rings introduce conformational constraints that can influence the electronic properties of the molecule. This can be particularly useful in designing ligands for metal complexes or in creating molecules with specific binding affinities for biological targets. The ability to fine-tune these properties by modifying the substituents makes 1-cyclobutyl-3-cyclopentylpropane-1,3-dione a valuable tool in medicinal chemistry.
Recent studies have highlighted the importance of diones in medicinal chemistry due to their role as bioisosteres or as intermediates in the synthesis of bioactive compounds. For instance, diones have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties when incorporated into drug-like molecules. The structural diversity offered by compounds like 1-cyclobutyl-3-cyclopentylpropane-1,3-dione allows researchers to explore a wide range of biological activities.
The synthesis of 1-cyclobutyl-3-cyclopentylpropane-1,3-dione involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include the condensation of appropriate ketones or aldehydes followed by cyclization steps. Advances in catalytic methods have also enabled more efficient syntheses, reducing the number of steps and improving overall efficiency.
In conclusion, 1-cyclobutyl-3-cyclopentylpropane-1,3-dione (CAS No. 2138026-35-2) represents an intriguing compound with significant potential in synthetic chemistry and pharmaceutical research. Its unique structural features and reactivity make it a valuable building block for developing new drugs and materials. As research continues to uncover new applications for this compound, its importance is likely to grow further.
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